K114

Description

Structure

3D Structure

Properties

IUPAC Name |

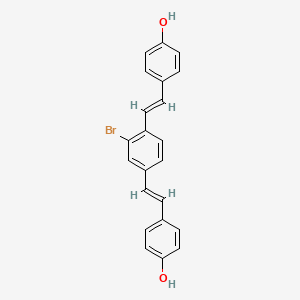

4-[(E)-2-[3-bromo-4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl]ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrO2/c23-22-15-18(2-1-16-5-11-20(24)12-6-16)4-10-19(22)9-3-17-7-13-21(25)14-8-17/h1-15,24-25H/b2-1+,9-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPHQQMZTXMEGO-RJTULKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=C(C=C2)C=CC3=CC=C(C=C3)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=C(C=C2)/C=C/C3=CC=C(C=C3)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017556 | |

| Record name | (E,E)-1-Bromo-2,5-bis-(4-hydroxystyryl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872201-12-2 | |

| Record name | (E,E)-1-Bromo-2,5-bis-(4-hydroxystyryl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-1-Bromo-2,5-bis-(4-hydroxy)styrylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of Bromo-Substituted Distyrylbenzenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical properties of bromo-substituted distyrylbenzenes. These compounds are of significant interest due to the influence of the heavy bromine atom on their electronic properties, which makes them valuable for applications ranging from organic electronics to fluorescent probes in biological systems. This document outlines their key photophysical parameters, details common experimental protocols for their synthesis and characterization, and provides visual diagrams to illustrate the underlying processes.

Core Photophysical Properties and the Heavy-Atom Effect

Distyrylbenzenes (DSBs) are a class of conjugated molecules known for their strong fluorescence. The introduction of a bromine atom onto the DSB scaffold has a profound impact on the molecule's photophysics, primarily through the "heavy-atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) – the transition of an electron from an excited singlet state (S₁) to an excited triplet state (T₁).

This enhanced ISC has two major consequences:

-

Fluorescence Quenching: As the rate of intersystem crossing increases, the population of the S₁ state that would otherwise decay radiatively (fluorescence) is depleted. This typically leads to a lower fluorescence quantum yield (Φf) in bromo-substituted DSBs compared to their non-brominated counterparts.

-

Enhanced Phosphorescence: The increased population of the T₁ state can lead to more significant phosphorescence, which is radiative decay from the triplet state to the singlet ground state (S₀).

These properties make bromo-substituted DSBs interesting candidates for applications where triplet states are desirable, such as in photosensitizers for photodynamic therapy or as emitters in organic light-emitting diodes (OLEDs) that utilize triplet harvesting mechanisms.

Quantitative Photophysical Data

The following table summarizes key photophysical data for a selection of bromo-substituted distyrylbenzene derivatives. It is important to note that these values can be sensitive to the solvent and the specific isomeric form of the molecule.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ) (ns) | Reference |

| 1,4-distyrylbenzene (DSB) | CH₂Cl₂ | 352 | 425 | 1.00 | - | [1] |

| Bromo-substituted COPV Derivative 1 | CH₂Cl₂ | 407 | 444, 472 | 0.80 | - | [1] |

| Bromo-substituted COPV Derivative 2 | CH₂Cl₂ | 408 | 448, 476 | 0.90 | - | [1] |

Experimental Protocols

This section details common methodologies for the synthesis and photophysical characterization of bromo-substituted distyrylbenzenes.

Synthesis Protocols

The synthesis of distyrylbenzenes is often achieved through palladium-catalyzed cross-coupling reactions, such as the Heck or Wittig reactions.

2.1.1. Heck Reaction Protocol

The Heck reaction is a versatile method for forming carbon-carbon bonds between an unsaturated halide (e.g., a bromo-substituted styrene) and an alkene.

Materials:

-

Aryl bromide (e.g., 2-bromonaphthalene, 1 equivalent)

-

Alkene (e.g., ethyl crotonate, 1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 0.8-1 mol%)

-

Base (e.g., NaOAc, 2-2.5 equivalents)

-

Phase-transfer catalyst (e.g., Et₄NCl, 2-3 equivalents)

-

Solvent (e.g., DMF or Ethanol)

-

Nitrogen or Argon atmosphere

-

To an anhydrous, two-necked round-bottom flask under a nitrogen atmosphere, add the aryl bromide, palladium catalyst, base, and phase-transfer catalyst.

-

Add the solvent and stir the mixture.

-

Add the alkene to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 140°C) using a heating mantle or microwave reactor and maintain for the specified time (e.g., 30 minutes to 24 hours), monitoring the reaction by thin-layer chromatography (TLC).[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired bromo-substituted distyrylbenzene.

2.1.2. Wittig Reaction Protocol

The Wittig reaction is another powerful tool for alkene synthesis, reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone.

Materials:

-

Triphenylphosphine

-

Primary or secondary alkyl halide

-

Strong base (e.g., n-butyllithium)

-

Aldehyde or ketone (e.g., benzaldehyde)

-

Anhydrous solvent (e.g., THF or ether)

Procedure:

-

Phosphonium Salt Formation: In a round-bottom flask, dissolve triphenylphosphine in an appropriate solvent. Add the alkyl halide and stir the mixture, often with heating, to form the phosphonium salt. The salt typically precipitates and can be collected by filtration.

-

Ylide Formation: Suspend the phosphonium salt in an anhydrous solvent under a nitrogen atmosphere. Cool the mixture in an ice or dry ice/acetone bath. Add the strong base dropwise to deprotonate the phosphonium salt and form the ylide.

-

Reaction with Carbonyl: To the ylide solution, add the aldehyde or ketone dropwise at low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction, for example, by adding water.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, remove the solvent, and purify the product by chromatography or recrystallization.

Photophysical Characterization Protocols

2.2.1. UV-Visible Absorption and Fluorescence Spectroscopy

These are fundamental techniques to determine the absorption and emission properties of the compounds.

Procedure:

-

Prepare dilute solutions of the bromo-substituted distyrylbenzene in a spectroscopic-grade solvent (e.g., cyclohexane, toluene, or dichloromethane).

-

Record the absorption spectrum using a UV-Vis spectrophotometer, identifying the wavelength of maximum absorption (λ_abs).

-

Using a spectrofluorometer, excite the sample at or near its λ_abs.

-

Record the emission spectrum to determine the wavelength of maximum emission (λ_em).

2.2.2. Fluorescence Quantum Yield (Φ_f) Determination (Absolute Method using an Integrating Sphere)

The absolute method provides a direct measurement of the quantum yield without the need for a standard.

Equipment:

-

Spectrofluorometer equipped with an integrating sphere.

-

Quartz cuvettes.

-

Spectroscopic-grade solvent.

-

Blank Measurement:

-

Place a cuvette containing only the pure solvent (the "blank") inside the integrating sphere.

-

Set the excitation wavelength and appropriate bandwidths.

-

Perform an emission scan over a range that includes the excitation wavelength and the expected emission region of the sample. This measures the scattered excitation light from the solvent and cuvette.

-

-

Sample Measurement:

-

Without changing any instrument settings, replace the blank cuvette with a cuvette containing a dilute solution of the bromo-substituted distyrylbenzene. The absorbance at the excitation wavelength should ideally be between 0.05 and 0.1 to minimize reabsorption effects.

-

Perform an identical emission scan. This measurement will show a reduced scatter peak (due to absorption by the sample) and the fluorescence emission from the sample.

-

-

Calculation:

-

The instrument's software uses the integrated areas of the scatter peak of the blank (L_a), the scatter peak of the sample (L_c), and the emission peak of the sample (E_c) to calculate the quantum yield using a formula similar to: Φ_f = E_c / (L_a - L_c)

-

The software will apply necessary corrections for the detector's wavelength-dependent sensitivity.

-

2.2.3. Excited-State Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.

Equipment:

-

Pulsed light source (e.g., picosecond laser or LED).

-

High-speed detector (e.g., photomultiplier tube - PMT).

-

TCSPC electronics.

Procedure:

-

The sample is excited by a high-repetition-rate pulsed light source.

-

The detector measures the arrival time of single emitted photons relative to the excitation pulse.

-

A histogram of photon arrival times is built up over many excitation-emission cycles.

-

This histogram represents the fluorescence decay profile, which is then fitted to an exponential decay function to extract the fluorescence lifetime (τ).

Visualizing Key Processes and Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow for characterizing these compounds and the photophysical principles governing their behavior.

Caption: General workflow from synthesis to photophysical analysis.

Caption: The heavy-atom effect enhances intersystem crossing (ISC).

References

- 1. RUA [rua.ua.es]

- 2. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

Technical Guide: Solubility of (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene in DMSO

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide provides an in-depth overview of the solubility of (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene, a compound also known as K114, in Dimethyl Sulfoxide (DMSO). The document details quantitative solubility data, standardized experimental protocols for solubility determination, and the logical workflow for its application as a fluorescent probe.

Quantitative Solubility Data

(Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene (this compound) is a potent, cell-permeable fluorescent probe utilized for the detection of amyloid fibrils. Its solubility in DMSO is a critical parameter for its use in various experimental settings, particularly in high-throughput screening and in vitro assays where stock solutions are required.

The quantitative solubility of this compound in DMSO has been determined and is summarized in the table below.

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 100 mM | 39.33 mg/mL |

| Ethanol | 50 mM[1] | 19.66 mg/mL |

Molecular Weight of (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene: 393.27 g/mol .[1]

Experimental Protocols for Solubility Determination

The following protocols outline standardized methods for determining the solubility of a test compound such as (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene in DMSO. These methods are broadly applicable in drug discovery and development.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a known volume of DMSO in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Kinetic Solubility (High-Throughput Screening Method)

This method provides a rapid assessment of solubility from a DMSO stock solution, which is common in early drug discovery.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 100 mM).

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution with an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) to create a range of final concentrations.

-

Precipitation Detection: Allow the plate to equilibrate for a set period (e.g., 2 hours). The point of precipitation can be detected by various methods:

-

Nephelometry: Measures the scattering of light caused by undissolved particles.

-

Direct UV Spectroscopy: Measures the absorbance of the solution after filtering out any precipitate.

-

Visual Inspection: Microscopic or macroscopic observation of turbidity or solid particles.

-

-

Solubility Determination: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Application Workflow: Amyloid Plaque Staining

(Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene (this compound) is extensively used as a fluorescent probe for the specific detection of amyloid fibrils, which are pathological hallmarks of Alzheimer's disease.[1] The workflow for its use in staining amyloid plaques in brain tissue sections for fluorescence microscopy is outlined below.

Caption: Workflow for Amyloid Plaque Staining using this compound Probe.

This diagram illustrates the key steps from tissue preparation to the final analysis of amyloid plaques. A stock solution of this compound in DMSO is first diluted in a suitable buffer. The tissue sections are then incubated with this solution, allowing the probe to bind specifically to amyloid fibrils. After washing away the excess probe, the stained plaques can be visualized and quantified using fluorescence microscopy. The fluorescence of this compound is minimal in aqueous solutions but increases significantly upon binding to amyloid aggregates.[1]

References

Technical Whitepaper: (Trans,trans)-1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (BSB) - A Fluorescent Probe for Amyloid Plaque Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Trans,trans)-1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (BSB) is a styrylbenzene derivative that has emerged as a significant tool in neurodegenerative disease research, particularly Alzheimer's disease.[1][2] Structurally similar to Congo red, BSB is a cell-permeable fluorescent probe designed to bind with high affinity to the β-pleated sheet structures characteristic of amyloid fibrils.[2] This property allows for the sensitive and specific labeling of amyloid plaques, not only in post-mortem tissue but also in living animal models, making it an invaluable tool for preclinical studies.[1][3] Its ability to cross the blood-brain barrier further enhances its utility for in vivo imaging of amyloid deposition.[1] This guide provides an in-depth overview of BSB's properties, experimental protocols for its use, and a workflow for amyloid plaque detection.

Physicochemical and Binding Properties

The quantitative properties of BSB are summarized in the table below. This data is essential for its application in experimental settings, from preparing stock solutions to setting up fluorescence microscopy.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₇BrO₆ | [3] |

| Molecular Weight | 481.29 g/mol | [2] |

| Appearance | Yellow solid | [2] |

| Solubility | Soluble in DMSO | [2] |

| Excitation Wavelength (max) | 340 nm | [3] |

| Emission Wavelength (max) | 520 nm | [3] |

| Binding Affinity (Ki) | 400 nM (for intracellular β-amyloid aggregates) | [2][3][4] |

| CAS Number | Not publicly available |

Experimental Protocols

The following are detailed methodologies for the application of BSB in both in vitro and in vivo settings for the detection of amyloid plaques.

This protocol is adapted from methodologies used for staining brain sections from animal models of Alzheimer's disease.

Materials:

-

BSB stock solution (1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Tween-20 (for wash buffer)

-

Unfixed, frozen coronal brain sections (30 µm) from an Alzheimer's disease mouse model or human post-mortem tissue

-

Fluorescence microscope

Procedure:

-

Preparation of Staining Solution: Prepare a 0.01% (w/v) BSB staining solution in an appropriate buffer (e.g., PBS with a small percentage of ethanol to aid solubility).

-

Tissue Section Preparation: Mount the frozen brain sections on glass slides.

-

Staining: Cover the tissue sections with the 0.01% BSB solution and incubate for 10-30 minutes at room temperature, protected from light.

-

Washing: Gently wash the sections multiple times with PBS containing 0.05% Tween-20 to remove unbound BSB and reduce background fluorescence.

-

Mounting: Coverslip the sections using an aqueous mounting medium.

-

Visualization: Image the stained sections using a fluorescence microscope with appropriate filter sets for BSB (Excitation ~340 nm, Emission ~520 nm). Amyloid plaques will appear as brightly fluorescent structures.

This protocol describes the systemic administration of BSB to live animal models for the visualization of amyloid plaques.

Materials:

-

BSB, sterile and suitable for injection

-

Physiological saline or PBS

-

Anesthetized Alzheimer's disease transgenic mouse model (e.g., Tg2576)

-

Two-photon microscope or other suitable in vivo imaging system

Procedure:

-

Preparation of BSB Injection Solution: Dissolve sterile BSB in physiological saline or PBS to the desired concentration.

-

Animal Preparation: Anesthetize the transgenic mouse and secure it on the microscope stage. If required, a cranial window can be surgically prepared for transcranial imaging.

-

BSB Administration: BSB can be administered via intravenous (i.v.) injection. The dosage will need to be optimized, but reports suggest that BSB effectively crosses the blood-brain barrier.[1]

-

Imaging: After a circulation time (e.g., 30 minutes to 18 hours, which may require optimization), imaging can be performed.[3] Use a two-photon microscope with an appropriate excitation wavelength to visualize the BSB-labeled plaques within the brain parenchyma.

-

Time-course Imaging: For longitudinal studies, imaging can be repeated at different time points to monitor plaque progression.

Workflow and Visualization

The general workflow for utilizing BSB in amyloid plaque research, from hypothesis to data analysis, is depicted below. This process highlights the key stages where BSB is employed for fluorescent labeling and subsequent imaging.

As BSB's primary mechanism is binding to amyloid fibrils rather than modulating a specific signaling pathway, a diagram illustrating its interaction at a molecular level would show BSB intercalating with the β-pleated sheet structure of aggregated amyloid-beta peptides. This binding event is what leads to the fluorescence signal detected during imaging.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. BSB [(trans,trans)-1-Bromo-2.5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene] - 5 mg, 5 mg | Labscoop [labscoop.com]

- 4. BSB [(trans,trans)-1-Bromo-2.5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene] - 5 mg [eurogentec.com]

Fluorescent Stilbene Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Synthesis, Photophysical Properties, and Applications of Fluorescent Stilbene Derivatives in Cellular Imaging and Therapeutic Research.

Introduction

Stilbene derivatives, characterized by a 1,2-diphenylethylene core, have emerged as a versatile class of fluorescent molecules with significant applications in biomedical research and drug development. Their unique photophysical properties, including high fluorescence quantum yields and sensitivity to the microenvironment, make them powerful tools for visualizing and understanding complex biological processes. This technical guide provides a comprehensive literature review of fluorescent stilbene derivatives, focusing on their synthesis, photophysical characteristics, and diverse applications as fluorescent probes in cellular imaging and as potential therapeutic agents. We present a compilation of quantitative data, detailed experimental protocols for key methodologies, and visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Synthesis of Fluorescent Stilbene Derivatives

The synthesis of fluorescent stilbene derivatives often involves established organic chemistry reactions that allow for the introduction of various functional groups to tune their photophysical and biological properties. Common synthetic strategies include the Wittig reaction, Heck coupling, Suzuki coupling, and Sonogashira coupling.

One prevalent method for creating the stilbene backbone is the Wittig reaction , which involves the reaction of a phosphorus ylide with an aldehyde or ketone. For example, to synthesize trans-stilbene derivatives, a benzyltriphenylphosphonium halide can be reacted with a substituted benzaldehyde in the presence of a base.[1]

Another powerful tool is the Sonogashira coupling , a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This method is particularly useful for synthesizing stilbene derivatives with extended conjugation, which can shift their fluorescence to longer wavelengths. For instance, stilbene-BODIPY conjugates have been synthesized using Sonogashira coupling to create near-infrared emitting probes for imaging amyloid plaques.[2]

Photophysical Properties of Fluorescent Stilbene Derivatives

The fluorescence of stilbene derivatives is highly dependent on their molecular structure and the surrounding environment. Key photophysical parameters include the absorption and emission maxima (λ_abs and λ_em), molar extinction coefficient (ε), fluorescence quantum yield (Φ_F), and fluorescence lifetime (τ). The extended π-conjugation of the stilbene core gives rise to strong absorption in the ultraviolet to visible region and subsequent fluorescence emission.

Substituents on the phenyl rings play a crucial role in modulating the photophysical properties. Electron-donating groups (e.g., -OH, -OR, -NR2) and electron-withdrawing groups (e.g., -NO2, -CN) can be strategically introduced to create donor-π-acceptor (D-π-A) systems. These systems often exhibit intramolecular charge transfer (ICT) upon photoexcitation, leading to large Stokes shifts and high sensitivity to solvent polarity. The fluorescence quantum yields of stilbene derivatives can vary significantly, with some exhibiting values close to unity, making them exceptionally bright probes.[3][4][5]

Below is a table summarizing the photophysical properties of selected fluorescent stilbene derivatives from the literature.

| Derivative | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Solvent | Reference |

| trans-Stilbene | 294 | 330, 342, 358 | 34,010 | 0.044 | Hexane | |

| 4,4′-Bis(2-benzoxazolyl)stilbene (BBS) | ~370 | ~430 | - | 0.86 | Toluene (dilute) | [5] |

| SBnAc | - | - | - | 0.93 | Toluene (dilute) | [5] |

| Anthracene-based 1,3,4-oxadiazole stilbene derivative 1 | - | 489-493 | - | 0.78-0.92 | Various | [4] |

| Anthracene-based 1,3,4-oxadiazole stilbene derivative 2 | - | 489-493 | - | 0.78-0.92 | Various | [4] |

| Methoxy-trans-stilbene analogs | - | - | - | 0.07–0.69 | Solid-state | [3] |

Experimental Protocols

General Protocol for Synthesis of a Stilbene Derivative via Wittig Reaction

This protocol describes the synthesis of trans-9-styrylanthracene from benzyltriphenylphosphonium chloride and 9-anthraldehyde as an example of a Wittig reaction.[6]

Materials:

-

Benzyltriphenylphosphonium chloride

-

9-Anthraldehyde

-

Dichloromethane (DCM)

-

50% Sodium hydroxide (NaOH) solution

-

Separatory funnel

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Dissolve benzyltriphenylphosphonium chloride and 9-anthraldehyde in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add 50% aqueous sodium hydroxide solution dropwise to the stirring reaction mixture. The reaction is a phase-transfer catalysis, so vigorous stirring is essential.

-

Allow the reaction to stir at room temperature for 30 minutes. The reaction progress can be monitored by a color change to bright orange.

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer (DCM) from the aqueous layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product contains the desired trans-9-styrylanthracene and triphenylphosphine oxide as a byproduct.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to isolate the pure trans-stilbene derivative.

General Protocol for Live-Cell Imaging with Fluorescent Stilbene Probes

This protocol provides a general guideline for staining and imaging live cells with a fluorescent stilbene derivative. Optimization of probe concentration and incubation time is crucial for each specific probe and cell line.

Materials:

-

Live cells cultured on glass-bottom dishes or chamber slides

-

Fluorescent stilbene probe stock solution (e.g., in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope equipped with appropriate filters and a live-cell imaging chamber (maintaining 37°C and 5% CO2)

Procedure:

-

Prepare a working solution of the fluorescent stilbene probe by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

-

Remove the culture medium from the cells and wash them once with pre-warmed PBS.

-

Add the probe-containing medium to the cells and incubate for the optimized time (e.g., 15-60 minutes) in a cell culture incubator.

-

After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

-

Add fresh, pre-warmed culture medium to the cells.

-

Immediately image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific stilbene derivative.

Applications of Fluorescent Stilbene Derivatives

Fluorescent stilbene derivatives have found widespread use in various areas of biological research due to their favorable photophysical properties and their ability to be chemically modified for specific targeting.

Imaging of Amyloid Plaques in Neurodegenerative Diseases

A significant application of fluorescent stilbene derivatives is in the detection and imaging of amyloid-β (Aβ) plaques, which are hallmarks of Alzheimer's disease. Stilbene-based probes, such as derivatives of Congo red and thioflavin T, exhibit a significant increase in fluorescence intensity and a blue shift in their emission spectrum upon binding to the β-sheet structures of amyloid fibrils. This property allows for the sensitive and specific visualization of Aβ plaques in brain tissue and in living organisms.[2]

Probes for Cellular Organelles

By incorporating specific targeting moieties, stilbene derivatives can be designed to accumulate in particular cellular organelles.

-

Mitochondria: Lipophilic cationic stilbene derivatives can be targeted to mitochondria due to the negative mitochondrial membrane potential. These probes are valuable for studying mitochondrial morphology, dynamics, and their role in cellular processes like apoptosis. A novel stilbene derivative has been reported as a dual-channel fluorescent probe for mitochondrial G-quadruplex DNA.[7]

-

Endoplasmic Reticulum (ER): Certain stilbene derivatives have been shown to localize in the endoplasmic reticulum, enabling the study of ER structure and function. For instance, some probes can be used for super-resolution imaging of the ER in living cells.[8][9]

Enzyme Activity Assays

Activatable fluorescent probes based on the stilbene scaffold can be designed to report on the activity of specific enzymes. These probes are typically non-fluorescent or weakly fluorescent until they are acted upon by a target enzyme, which cleaves a specific chemical group, leading to a "turn-on" of fluorescence. This approach allows for the real-time monitoring of enzyme activity in living cells and can be used for high-throughput screening of enzyme inhibitors.[10][11][]

Sensing of Reactive Oxygen Species (ROS)

Some stilbene derivatives are designed to be sensitive to reactive oxygen species (ROS), which are important signaling molecules but can also cause cellular damage at high concentrations. These probes can undergo oxidation by ROS, leading to a change in their fluorescence properties, thus enabling the detection and quantification of ROS in biological systems.[13][14]

Signaling Pathways and Experimental Workflows

Apoptosis Signaling Pathway

Fluorescent stilbene derivatives can be utilized to study various aspects of apoptosis, or programmed cell death. For example, probes targeted to mitochondria can monitor changes in mitochondrial membrane potential, an early event in the apoptotic cascade. Other stilbene-based probes can be designed to detect the activity of caspases, key enzymes that execute the apoptotic program.

Caption: Apoptosis signaling pathway with potential points of intervention for fluorescent stilbene probes.

Experimental Workflow for Screening Stilbene-Based Enzyme Inhibitors

The following diagram illustrates a typical workflow for screening a library of stilbene derivatives for their inhibitory activity against a specific enzyme using a fluorescence-based assay.

Caption: Workflow for high-throughput screening of stilbene-based enzyme inhibitors.

Conclusion

Fluorescent stilbene derivatives represent a powerful and versatile class of molecules for biological research and drug discovery. Their tunable photophysical properties, coupled with the ability to introduce various functional groups for specific targeting, have enabled their application in a wide range of cellular imaging and sensing applications. This technical guide has provided a comprehensive overview of the synthesis, photophysical characteristics, and key applications of these valuable probes. The detailed experimental protocols and visualizations of relevant biological pathways and workflows are intended to facilitate their adoption and further innovation in the field. As synthetic methodologies and imaging technologies continue to advance, the development of novel stilbene-based probes with enhanced brightness, photostability, and targeting specificity will undoubtedly open up new avenues for understanding the intricate workings of biological systems and for the development of next-generation diagnostics and therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, fluorescence properties and theoretical calculations of novel stilbene derivatives based on 1,3,4-oxadiazole bearing anthracene core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. A stilbene derivative as dual-channel fluorescent probe for mitochondrial G-quadruplex DNA in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A novel fluorescent endoplasmic reticulum marker for super‐resolution imaging in live cells – ScienceOpen [scienceopen.com]

- 10. Activated molecular probes for enzyme recognition and detection [thno.org]

- 11. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sensitivity of activatable reactive oxygen species probes by fluorescence spectroelectrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reactive Species-Activatable AIEgens for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene as a Fluorescent Dye: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent dye (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene, commonly known as K114. It details its photophysical properties, experimental protocols for its application in amyloid fibril detection, and a representative synthesis methodology. This document is intended to serve as a valuable resource for researchers in neurodegenerative diseases, cell biology, and high-throughput screening.

Core Properties and Characteristics

(Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene (this compound) is a potent, amyloid fibril-specific fluorescent probe.[1] It is a hydrophobic, cell-permeable molecule that exhibits minimal fluorescence in aqueous solutions but fluoresces brightly upon binding to the beta-sheet structures characteristic of amyloid aggregates.[1] This property makes it an excellent tool for the detection and quantification of amyloid fibrils formed by proteins such as amyloid-β (Aβ), tau, and α-synuclein, which are hallmarks of several neurodegenerative diseases, including Alzheimer's disease.[1]

Photophysical and Chemical Data

The key photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₇BrO₂ | --INVALID-LINK-- |

| Molecular Weight | 393.27 g/mol | [1] |

| Excitation Maximum (λex) | 370 nm (at pH 8.5); 395 nm (at pH 10.5) | [1] |

| Emission Maximum (λem) | 450 nm (at pH 8.5); 520 nm (at pH 10.5) | [1] |

| EC₅₀ for Amyloid Fibril Detection | 20 - 30 nM | [1] |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | [1] |

| Appearance | Yellow solid | --INVALID-LINK-- |

Experimental Protocols

Synthesis of (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene (this compound)

Representative Horner-Wadsworth-Emmons Protocol for Stilbene Synthesis:

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound.

-

Phosphonate Preparation: The appropriate phosphonate is typically synthesized by the Arbuzov reaction, where a trialkyl phosphite is reacted with an alkyl halide.

-

Ylide Formation: The phosphonate is deprotonated using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen) to form the phosphonate carbanion (ylide).

-

Olefination Reaction: The aldehyde (in this case, a protected 4-hydroxybenzaldehyde) is added to the solution of the ylide at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature or with gentle heating.

-

Work-up and Purification: Once the reaction is complete, it is typically quenched with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The product is then extracted into an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography or recrystallization.

-

Deprotection (if necessary): If protecting groups were used for the hydroxyl functionalities, a final deprotection step is required to yield the final product, this compound.

Staining of Amyloid Plaques in Brain Tissue using this compound

The following protocol is adapted from the methodologies described in the study by Stepanchuk et al. (2021) in ACS Chemical Neuroscience.[2]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ethanol (various concentrations for dehydration)

-

Xylene or a xylene substitute

-

Mounting medium

-

Paraffin-embedded brain tissue sections on microscope slides

-

Coplin jars or staining dishes

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue filter cube)

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene for 2 x 5 minutes to remove paraffin.

-

Rehydrate the tissue sections by sequential immersion in decreasing concentrations of ethanol: 100% (2 x 2 minutes), 95% (2 minutes), 70% (2 minutes), and 50% (2 minutes).

-

Rinse with distilled water for 5 minutes.

-

-

Staining:

-

Prepare a fresh staining solution of this compound by diluting the stock solution in PBS to a final concentration of 1-10 µM. The optimal concentration may need to be determined empirically.

-

Incubate the rehydrated tissue sections with the this compound staining solution for 10-30 minutes at room temperature in the dark.

-

-

Washing and Differentiation:

-

Briefly rinse the slides in PBS.

-

Differentiate the staining by washing the slides in 70% ethanol for 1-5 minutes. This step helps to reduce background fluorescence.

-

Rinse with distilled water.

-

-

Mounting:

-

Coverslip the slides using an aqueous mounting medium.

-

-

Imaging:

-

Visualize the stained sections using a fluorescence microscope. Amyloid plaques will appear as brightly fluorescent structures against a darker background. The fluorescence emission of this compound is dependent on the local pH of the binding pocket within the amyloid structure.[2]

-

Visualizations

Logical Relationship of this compound Fluorescence

Caption: Mechanism of this compound fluorescence upon binding to amyloid fibrils.

Experimental Workflow for Amyloid Plaque Staining

Caption: Experimental workflow for staining amyloid plaques with this compound.

References

discovery and history of K114 compound development

Introduction: The compound K114, chemically identified as (trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene, represents a significant molecule in the study of neurodegenerative diseases, particularly Alzheimer's disease. Its development stems from a class of compounds known as styrylbenzene derivatives, which have been recognized for their ability to bind to amyloid plaques. Initially investigated as a potential positron emission tomography (PET) ligand for the in vivo imaging and detection of these plaques, subsequent research has unveiled its therapeutic potential.[1] this compound has demonstrated the ability to cross the blood-brain barrier and co-localize with amyloid plaques in animal models of Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical data associated with this compound, intended for researchers and professionals in the field of drug development.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of amyloid-beta (Aβ) peptide aggregation.[1] In Alzheimer's disease, the accumulation of Aβ peptides, specifically Aβ1-40 and Aβ1-42, into insoluble plaques is a key pathological hallmark. This compound has been shown to strongly block this aggregation process in vitro.[1][2]

Beyond its anti-aggregation properties, this compound also exhibits anti-inflammatory effects. The presence of amyloid plaques in the brain triggers a chronic inflammatory response, characterized by the activation of glial cells such as astrocytes. This compound has been observed to significantly inhibit this plaque-associated astrocytic activation, as measured by a reduction in Glial Fibrillary Acidic Protein (GFAP), a key biomarker for astrogliosis.[1][2]

Preclinical Data

The efficacy of this compound has been evaluated in both in vitro and in vivo models of Alzheimer's disease. The following tables summarize the key findings from these preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Assay | Model System | Key Finding | Reference |

| Amyloid-beta Aggregation | Brain tissue from AD/Tg mice | Strongly blocked the aggregation of Aβ peptide | [1][2] |

Table 2: In Vivo Efficacy of this compound in AD/Tg Mice

| Administration Route | Key Findings | Biomarker | Reference |

| Chronic daily oral administration | Significantly reduced deposits of amyloid plaques | Amyloid Plaques | [1][2] |

| Chronic daily oral administration | Significantly inhibited plaque-associated astrocytic activation | GFAP | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments that have been cited in the evaluation of this compound.

In Vitro Amyloid-beta Aggregation Assay

This protocol describes a method to assess the inhibitory effect of this compound on Aβ aggregation using a Thioflavin T (ThT) fluorescence assay.

-

Preparation of Aβ Peptides:

-

Synthesized Aβ1-42 peptides are dissolved in a suitable solvent, such as hexafluoroisopropanol, to ensure a monomeric state.

-

The solvent is evaporated, and the peptide film is stored at -20°C.

-

Immediately before the assay, the peptide film is resuspended in a buffer, such as PBS (phosphate-buffered saline), to the desired concentration (e.g., 10 µM).

-

-

Incubation with this compound:

-

A stock solution of this compound is prepared in DMSO.

-

The Aβ peptide solution is incubated with various concentrations of this compound or a vehicle control (DMSO) in a 96-well plate.

-

The plate is incubated at 37°C with continuous shaking to promote aggregation.

-

-

Thioflavin T Fluorescence Measurement:

-

At specified time points, a solution of Thioflavin T (e.g., 5 µM) is added to each well.

-

Fluorescence is measured using a plate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.

-

A decrease in ThT fluorescence in the presence of this compound indicates inhibition of Aβ fibril formation.[3]

-

In Vivo Administration in a Transgenic Mouse Model of Alzheimer's Disease

This protocol outlines the chronic oral administration of this compound to AD/Tg mice.

-

Animal Model:

-

APP/PS1 transgenic mice, which overexpress human amyloid precursor protein and presenilin-1 with mutations associated with familial Alzheimer's disease, are used. These mice develop age-dependent amyloid plaque pathology.

-

-

Compound Administration:

-

This compound is formulated for oral administration, for example, by suspension in a vehicle such as a solution of 0.5% carboxymethyl cellulose.

-

The compound is administered daily to the mice via oral gavage at a predetermined dose.

-

A control group of mice receives the vehicle only.

-

Treatment is typically carried out over a period of several months.

-

-

Endpoint Analysis:

-

One hemisphere of the brain is fixed in formalin for immunohistochemical analysis, while the other may be snap-frozen for biochemical assays.

GFAP Immunohistochemistry for Astrocytic Activation

This protocol describes the staining of brain tissue to assess the extent of astrocytic activation.

-

Tissue Preparation:

-

Formalin-fixed, paraffin-embedded brain tissue is sectioned using a microtome (e.g., at 5 µm thickness).

-

Sections are mounted on slides, deparaffinized in xylene, and rehydrated through a graded series of ethanol washes.[4]

-

-

Antigen Retrieval:

-

Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating (e.g., in a microwave or water bath).[5]

-

-

Immunostaining:

-

Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.

-

Sections are blocked with a serum solution (e.g., normal goat serum) to prevent non-specific antibody binding.

-

The sections are incubated with a primary antibody against GFAP (e.g., a mouse monoclonal anti-GFAP).

-

After washing, a biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.

-

The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

-

Sections are counterstained with hematoxylin to visualize cell nuclei.

-

-

Quantification:

-

The stained sections are imaged using a microscope.

-

The extent of GFAP immunoreactivity (i.e., the area of brown staining) is quantified in specific brain regions (e.g., cortex and hippocampus) using image analysis software.

-

A reduction in the GFAP-positive area in this compound-treated mice compared to controls indicates a decrease in astrocytic activation.[4]

-

Signaling and Logic Pathways

The following diagrams illustrate the proposed mechanism of action of this compound and its impact on the pathology of Alzheimer's disease.

Caption: Logical workflow of this compound's inhibitory action on Aβ aggregation and neuroinflammation.

Caption: Plausible signaling pathway of amyloid-induced astrocyte activation and this compound's effect.

References

- 1. This compound inhibits A-beta aggregation and inflammation in vitro and in vivo in AD/Tg mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits A-beta aggregation and inflammation in vitro and in vivo in AD/Tg mice. | Semantic Scholar [semanticscholar.org]

- 3. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchers.mq.edu.au [researchers.mq.edu.au]

- 5. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for In Vivo Amyloid Imaging Using (Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene (K114)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene, commonly known as K114, is a fluorescent dye analogous to Congo Red. It serves as a potent probe for the detection and quantification of amyloid fibrils, which are pathological hallmarks of Alzheimer's disease and other neurodegenerative disorders. This compound was initially developed as a potential positron emission tomography (PET) ligand for the in vivo detection of amyloid plaques.[1] This document provides detailed application notes and protocols for the use of this compound in in vivo amyloid imaging studies.

This compound exhibits high binding affinity to amyloid-β (Aβ) fibrils and has the crucial ability to cross the blood-brain barrier, enabling the visualization of amyloid plaques in the brains of transgenic animal models of Alzheimer's disease.[1] Its fluorescence is significantly enhanced upon binding to amyloid fibrils, providing a strong signal for imaging applications.[1]

Physicochemical and Binding Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₇BrO₂ | R&D Systems |

| Molecular Weight | 393.27 g/mol | R&D Systems |

| Binding Affinity (EC₅₀) | 20 - 30 nM (for Aβ fibrils) | Tocris Bioscience |

| Fluorescence Ex/Em (pH 8.5) | 370 nm / 450 nm | Tocris Bioscience |

| Fluorescence Ex/Em (pH 10.5) | 395 nm / 520 nm | Tocris Bioscience |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | R&D Systems |

Experimental Protocols

I. In Vitro Fluorescent Staining of Amyloid Plaques in Brain Tissue

This protocol describes the use of this compound for the fluorescent labeling of amyloid plaques in post-mortem brain tissue sections from animal models or human subjects.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ethanol (50%, 70%, and 100%)

-

Xylene

-

Mounting medium

-

Microscope slides with brain tissue sections (5-10 µm thickness)

-

Coplin jars

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene for 2 x 5 minutes to remove paraffin.

-

Rehydrate the tissue sections by sequential immersion in 100%, 95%, 70%, and 50% ethanol for 3 minutes each.

-

Rinse with distilled water for 5 minutes.

-

-

Staining:

-

Prepare a fresh staining solution of 1 µM this compound in 50% ethanol/50% PBS.

-

Incubate the slides in the this compound staining solution for 10 minutes at room temperature in the dark.

-

-

Differentiation and Dehydration:

-

Briefly rinse the slides in 50% ethanol.

-

Dehydrate the sections through sequential immersion in 70%, 95%, and 100% ethanol for 3 minutes each.

-

Clear the slides in xylene for 2 x 5 minutes.

-

-

Mounting and Imaging:

-

Apply a coverslip with an appropriate mounting medium.

-

Visualize the stained amyloid plaques using a fluorescence microscope with excitation and emission wavelengths suitable for this compound (e.g., Ex/Em ~370/450 nm).

-

In Vitro Staining Workflow

II. In Vivo Two-Photon Imaging of Amyloid Plaques in a Transgenic Mouse Model

This protocol outlines a general procedure for the in vivo imaging of amyloid plaques using this compound in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).

Materials:

-

This compound

-

DMSO

-

Saline (sterile, pyrogen-free)

-

Anesthetic (e.g., isoflurane)

-

Transgenic mouse model of Alzheimer's disease with a cranial window

-

Two-photon microscope equipped with a Ti:sapphire laser

Procedure:

-

Preparation of this compound Solution for Injection:

-

Dissolve this compound in DMSO to create a stock solution (e.g., 10 mg/mL).

-

For injection, dilute the stock solution in sterile saline to a final concentration of 1 mg/mL. The final solution should contain no more than 10% DMSO.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

Animal Preparation:

-

Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance).

-

Secure the mouse on the microscope stage using a head-holder.

-

Maintain the body temperature of the mouse at 37°C using a heating pad.

-

-

This compound Administration:

-

Administer the prepared this compound solution via intravenous (tail vein) injection at a dose of 5-10 mg/kg.

-

-

Two-Photon Imaging:

-

Allow 30-60 minutes for the probe to distribute and for unbound probe to clear from the brain.

-

Perform imaging using a two-photon microscope. Set the excitation wavelength to approximately 740 nm (two-photon excitation of this compound).

-

Collect fluorescence emission in the range of 400-500 nm.

-

Acquire z-stacks of images to visualize amyloid plaques in three dimensions.

-

In Vivo Imaging Workflow

III. Proposed Protocol for Radiosynthesis and In Vivo PET Imaging of a [¹¹C]-Labeled this compound Derivative

A. Proposed Radiosynthesis of [¹¹C]methyl-K114:

This hypothetical synthesis involves the O-methylation of one of the hydroxyl groups of this compound using [¹¹C]methyl triflate.

Precursor: (Trans,trans)-1-bromo-2-(4-hydroxystyryl)-5-(4-methoxystyryl)benzene (a mono-methylated precursor of this compound).

Materials:

-

[¹¹C]CO₂ produced from a cyclotron

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Methyl iodide or methyl triflate

-

(Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene (this compound) as a reference standard

-

Automated radiochemistry synthesis module

-

HPLC system for purification and analysis

Procedure:

-

Production of [¹¹C]Methyl Iodide or [¹¹C]Methyl Triflate:

-

Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

-

Convert [¹¹C]CO₂ to [¹¹C]CH₄ by reduction.

-

React [¹¹C]CH₄ with iodine or convert to [¹¹C]methyl triflate using standard radiochemical methods.

-

-

Radiolabeling Reaction:

-

Trap the [¹¹C]methyl iodide or [¹¹C]methyl triflate in a reaction vessel containing the precursor dissolved in a suitable solvent (e.g., DMF or acetone) and a base (e.g., NaOH or K₂CO₃).

-

Heat the reaction mixture at an optimized temperature (e.g., 80-120°C) for a short duration (e.g., 5-10 minutes).

-

-

Purification:

-

Purify the crude reaction mixture using semi-preparative HPLC to isolate the [¹¹C]methyl-K114 from the unreacted precursor and other byproducts.

-

-

Formulation:

-

Evaporate the HPLC solvent and reformulate the purified radiotracer in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

-

Perform quality control tests for radiochemical purity, specific activity, and sterility.

-

Proposed Radiosynthesis Workflow

B. In Vivo PET Imaging Protocol:

Animal Model: Transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1).

Procedure:

-

Animal Preparation:

-

Fast the animal for 4-6 hours before the scan.

-

Anesthetize the mouse with isoflurane.

-

Place a catheter in the tail vein for radiotracer injection.

-

Position the animal in the PET scanner.

-

-

Radiotracer Injection and PET Scan:

-

Inject a bolus of the formulated [¹¹C]methyl-K114 (typically 3.7-7.4 MBq) intravenously.

-

Acquire dynamic PET data for 60-90 minutes post-injection.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the PET data using appropriate algorithms (e.g., OSEM3D).

-

Co-register the PET images with a CT or MRI scan for anatomical reference.

-

Analyze the time-activity curves in different brain regions of interest (e.g., cortex, hippocampus, cerebellum).

-

Calculate standardized uptake values (SUV) or distribution volume ratios (DVR) to quantify radiotracer uptake and binding.

-

Biodistribution Data of Structurally Related Stilbene-Based Amyloid PET Tracers

While specific biodistribution data for a radiolabeled this compound derivative is not available, the following table presents data for other stilbene-based amyloid PET tracers in normal mice to provide an indication of expected brain uptake and clearance.

| Radiotracer | Brain Uptake at 2 min (%ID/g) | Brain Uptake at 60 min (%ID/g) | Brain₂ₘᵢₙ/Brain₆₀ₘᵢₙ Ratio |

| [¹⁸F]Stilbene Derivative 1 | 5.55 | 0.72 | 7.7 |

| [¹⁸F]Stilbene Derivative 2 | 9.75 | 0.72 | 13.5 |

| [¹¹C]SB-13 | ~4.0 | ~0.5 | ~8.0 |

Data adapted from published literature on stilbene derivatives for amyloid imaging.

Concluding Remarks

(Trans,trans)-1-bromo-2,5-bis(4-hydroxystyryl)benzene (this compound) is a valuable tool for the study of amyloid pathology. Its fluorescent properties make it well-suited for in vitro and in vivo microscopic imaging of amyloid plaques. While its development as a PET imaging agent has been suggested, detailed protocols for its radiosynthesis and clinical application are not yet established. The proposed protocols herein provide a framework for researchers to utilize this compound in their studies and to explore the development of radiolabeled derivatives for non-invasive in vivo imaging of amyloidosis. As with any imaging agent, careful optimization of protocols and validation of results are essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Intracellular Beta-Amyloid Staining with BSB

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease is characterized by the accumulation of beta-amyloid (Aβ) peptides, which aggregate into oligomers and fibrils, leading to the formation of plaques in the brain. While extracellular plaques are a hallmark of the disease, there is growing evidence for the pathological significance of intracellular Aβ aggregates.[1][2] The fluorescent probe (trans,trans)-1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (BSB), a derivative of Congo red, is a valuable tool for the detection of these β-sheet-rich amyloid structures.[3][4] Upon binding to Aβ aggregates, BSB exhibits enhanced fluorescence, making it suitable for imaging and quantification.[3][5] These application notes provide a detailed protocol for the fluorescent labeling of intracellular beta-amyloid aggregates in cultured cells using BSB.

Data Summary

The following table summarizes key quantitative parameters for the use of BSB in staining beta-amyloid aggregates, derived from empirical studies. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions, and therefore should be optimized for each specific application.[6][7]

| Parameter | Value | Source |

| BSB Stock Solution | 1-10 mM in DMSO | [3] |

| Working Concentration Range | 50 nM - 1 µM | [3] |

| Optimal Staining Concentration | ~100 - 300 nM (fluorescence saturation on plaques) | [3] |

| Excitation Wavelength (max) | ~390 nm (bound to Aβ) | N/A |

| Emission Wavelength (max) | ~530 nm (bound to Aβ) | [3] |

| Incubation Time | 30 - 60 minutes at room temperature | N/A |

| Fixative | 4% Paraformaldehyde in PBS | N/A |

| Permeabilization Agent | 0.1-0.25% Triton X-100 in PBS | N/A |

Experimental Protocol

This protocol details the steps for labeling intracellular beta-amyloid aggregates with BSB in cultured mammalian cells.

Materials

-

(trans,trans)-1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (BSB)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS (freshly prepared)

-

0.1-0.25% Triton X-100 in PBS

-

Mounting medium with DAPI (optional)

-

Glass coverslips

-

Cultured cells expressing or treated with beta-amyloid

Procedure

-

Cell Culture and Treatment:

-

Plate cells on glass coverslips in a multi-well plate at an appropriate density to achieve 60-80% confluency at the time of staining.

-

Induce or treat cells to promote the formation of intracellular beta-amyloid aggregates. This may involve transfection with Aβ-expressing constructs or treatment with pre-aggregated Aβ peptides.

-

Include appropriate positive and negative control wells.

-

-

Fixation:

-

Aspirate the cell culture medium.

-

Gently wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the fixed cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing BSB to access intracellular compartments.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

BSB Staining:

-

Prepare a fresh working solution of BSB in PBS from a DMSO stock. For initial optimization, a concentration of 100-300 nM is recommended.[3]

-

Incubate the permeabilized cells with the BSB working solution for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

-

-

Mounting and Imaging:

-

If desired, counterstain nuclei with a DAPI-containing mounting medium.

-

Mount the coverslips onto glass slides.

-

Image the cells using a fluorescence microscope with appropriate filter sets for BSB (Excitation ~390 nm, Emission ~530 nm).

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the amyloidogenic pathway leading to the formation of intracellular Aβ aggregates and the experimental workflow for their detection using BSB.

Caption: Amyloidogenic processing of APP leading to intracellular Aβ aggregates.

Caption: Experimental workflow for BSB staining of intracellular Aβ.

References

- 1. Intracellular accumulation of aggregated pyroglutamate amyloid beta: convergence of aging and Aβ pathology at the lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual-probe fluorescence spectroscopy for sensitive quantitation of Alzheimer’s amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amyloid Staining FSB solution Dojindo [dojindo.com]

- 5. Spectral photokinetic conversion of the fluorescent probes BSB and K114 for improved detection of amyloid assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

Application of Fluorescent Probes in Alzheimer's Disease Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs). Fluorescent probes have become indispensable tools in AD research, enabling the visualization and quantification of these pathological hallmarks and other associated biomarkers in vitro and in vivo. Their high sensitivity, specificity, and versatility make them ideal for elucidating disease mechanisms, identifying novel therapeutic targets, and screening potential drug candidates. This document provides detailed application notes and protocols for the use of various fluorescent probes in AD research.

I. Fluorescent Probes for Amyloid-β Plaques

A variety of fluorescent probes have been developed to target Aβ aggregates, ranging from small molecules that bind to the β-sheet structures to larger antibody-based probes. These probes are crucial for visualizing plaque morphology, quantifying plaque burden, and studying the dynamics of plaque formation.

Quantitative Data for Aβ Probes

| Probe | Target | K_d / K_i (nM) | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ) | Key Features & Applications |

| Thioflavin T | Fibrillar Aβ | ~200 - 2000 | 450 | 482 | ~0.4 (bound)[1][2] | Gold standard for in vitro Aβ fibril detection; high fluorescence enhancement upon binding. |

| Methoxy-X04 | Fibrillar Aβ | 26.8[1][2][3] | 370 | 452 | N/A | Blood-brain barrier (BBB) penetrant; suitable for in vivo two-photon imaging of dense-core plaques.[2] |

| CRANAD-2 | Aβ Aggregates | N/A | ~550 | ~650 | N/A | Near-infrared (NIR) probe; suitable for in vivo imaging with deeper tissue penetration. |

| BODIPY-based Probes (e.g., BAP-1) | Aβ Aggregates | 28 - 320[3][4] | Varies (NIR) | Varies (NIR) | Generally high | High molar extinction coefficients and photostability; tunable properties for in vivo applications.[3] |

| 3-NCarbCN | Aβ Fibrils | 59 | N/A | N/A | N/A | Turn-on fluorescence response to early Aβ aggregation states.[5] |

II. Fluorescent Probes for Tau Tangles

Visualizing tau pathology is critical for understanding disease progression. While many tau probes are developed for Positron Emission Tomography (PET), several fluorescent probes are available for preclinical research.

Quantitative Data for Tau Probes

| Probe | Target | K_d / K_i (nM) | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ) | Key Features & Applications |

| [18F]PI-2620 | Aggregated Tau | High Affinity | N/A (PET) | N/A (PET) | N/A | High affinity for both 3R/4R and 4R tau isoforms.[6] |

| PBB3 | Aggregated Tau & α-synuclein | N/A | N/A | N/A | N/A | Binds to a wide range of tau pathologies; also shows some affinity for α-synuclein. |

| BMP-7 | Soluble Aggregated Tau | N/A | N/A | N/A | N/A | Enhanced selectivity for soluble tau aggregates.[7] |

III. Fluorescent Probes for AD-Related Enzymes and Reactive Oxygen Species (ROS)

Beyond Aβ and tau, other biomarkers such as specific enzymes and reactive oxygen species (ROS) are implicated in AD pathogenesis. Activity-based and responsive fluorescent probes are valuable for studying these dynamic processes.

Quantitative Data for Enzyme and ROS Probes

| Probe | Target | K_d / K_i | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ) | Key Features & Applications |

| A5 | ALDH2 Activity | N/A | ~390 | ~494 | High (product) | Fluorogenic substrate with high isoform selectivity for aldehyde dehydrogenase 2.[8] |

| MAO-B Probes | MAO-B Activity | Varies | Varies | Varies | Varies | Enable detection of monoamine oxidase B activity, which is elevated in AD. |

| CM-H2DCFDA | General ROS | N/A | ~495 | ~527 | N/A | General indicator for cellular reactive oxygen species.[5][9][10] |

IV. Experimental Protocols

Protocol 1: In Vitro Staining of Aβ Plaques with Thioflavin T

This protocol describes the staining of Aβ plaques in fixed brain sections from an AD mouse model.

Materials:

-

Formalin-fixed, paraffin-embedded or frozen brain sections (10-20 µm thick) from an AD mouse model.

-

Thioflavin T (ThT) solution (1% w/v in 50% ethanol).

-

Ethanol (100%, 95%, 80%, 70%, 50%).

-

Distilled water.

-

Mounting medium.

-

Coplin jars.

-

Fluorescence microscope with appropriate filters (Excitation: ~450 nm, Emission: ~485 nm).

Procedure:

-

Deparaffinization and Rehydration (for paraffin sections):

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%) for 3 minutes each.

-

Rinse with distilled water.

-

-

Staining:

-

Incubate the slides in the 1% Thioflavin T solution for 8-10 minutes in the dark.

-

-

Differentiation:

-

Rinse the slides in 80% ethanol (2 x 2 minutes).

-

Rinse in 95% ethanol (2 minutes).

-

-

Washing:

-

Wash the slides thoroughly with distilled water (3 x 2 minutes).

-

-

Mounting:

-

Coverslip the sections using an aqueous mounting medium.

-

-

Imaging:

-

Visualize the stained plaques using a fluorescence microscope. Aβ plaques will appear bright green.

-

Protocol 2: In Vivo Two-Photon Imaging of Aβ Plaques with Methoxy-X04

This protocol outlines the procedure for in vivo imaging of Aβ plaques in a live AD mouse model using two-photon microscopy.

Materials:

-

AD transgenic mouse (e.g., 5XFAD).

-

Methoxy-X04.

-

Sterile saline.

-

Anesthesia (e.g., isoflurane).

-

Surgical tools for craniotomy.

-

Dental cement.

-

Two-photon microscope with a Ti:Sapphire laser.

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse and place it in a stereotaxic frame.

-

Perform a craniotomy over the brain region of interest (e.g., cortex or hippocampus).

-

Implant a glass coverslip over the exposed brain and secure it with dental cement to create a cranial window.

-

Allow the animal to recover for at least one week.

-

-

Probe Administration:

-

Prepare a solution of Methoxy-X04 in a suitable vehicle (e.g., saline with DMSO and propylene glycol).

-

Administer Methoxy-X04 via intraperitoneal (i.p.) injection (typically 5-10 mg/kg).

-

-

Imaging:

-

Anesthetize the mouse and fix its head under the two-photon microscope objective.

-

Use a Ti:Sapphire laser tuned to approximately 740-760 nm for two-photon excitation of Methoxy-X04.

-

Collect the fluorescence emission using a bandpass filter centered around 450 nm.

-

Acquire z-stacks to visualize the three-dimensional structure of the Aβ plaques.

-

Experimental workflow for in vivo imaging.

Protocol 3: Activity-Based Sensing of ALDH2 in Cell Lysates

This protocol details the use of a fluorogenic probe, A5, to measure the activity of aldehyde dehydrogenase 2 (ALDH2) in cell lysates.

Materials:

-

Cell culture of interest (e.g., neuronal cells).

-

Lysis buffer.

-

Fluorogenic probe A5.

-

NAD+.

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Cell Lysis:

-

Harvest cells and lyse them in a suitable lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Assay Preparation:

-

In a 96-well black microplate, add the cell lysate to each well.

-

Add NAD+ to a final concentration of 2.5 mM.

-

-

Reaction Initiation:

-

Add the fluorogenic probe A5 to each well to a final concentration of 10 µM to start the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity at an excitation wavelength of ~390 nm and an emission wavelength of ~494 nm over time.

-

-

Data Analysis:

-

Calculate the rate of increase in fluorescence, which is proportional to the ALDH2 activity in the sample.

-

Protocol 4: Detection of Intracellular ROS with CM-H2DCFDA

This protocol describes the detection of general reactive oxygen species (ROS) in cultured cells using the fluorescent probe CM-H2DCFDA.

Materials:

-

Cultured cells (e.g., SH-SY5Y neuroblastoma cells).

-

CM-H2DCFDA probe.

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope or flow cytometer.

Procedure:

-

Cell Seeding:

-

Seed cells in a suitable culture vessel (e.g., 96-well plate or coverslips) and allow them to adhere overnight.

-

-

Probe Loading:

-

Remove the culture medium and wash the cells with warm PBS.

-

Incubate the cells with 5-10 µM CM-H2DCFDA in serum-free medium for 30-60 minutes at 37°C in the dark.

-

-

Washing:

-

Remove the probe-containing medium and wash the cells twice with warm PBS to remove excess probe.

-

-

Induction of Oxidative Stress (Optional):

-

Treat the cells with a known ROS inducer (e.g., H₂O₂) as a positive control.

-

-

Imaging/Analysis:

-

Immediately analyze the cells using a fluorescence microscope (Ex/Em: ~495/527 nm) or a flow cytometer. An increase in green fluorescence indicates an increase in intracellular ROS levels.

-

V. Signaling Pathways and Drug Screening Workflow

Alzheimer's Disease Pathological Cascade

AD pathological cascade.

High-Throughput Screening Workflow for AD Therapeutics

Drug screening workflow.

Conclusion